Cas no 1214380-07-0 (2-Chloro-2'-fluoro-6-methylbiphenyl)

2-Chloro-2'-fluoro-6-methylbiphenyl Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-2'-fluoro-6-methylbiphenyl
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- Inchi: 1S/C13H10ClF/c1-9-5-4-7-11(14)13(9)10-6-2-3-8-12(10)15/h2-8H,1H3
- InChI Key: JQGIXRMXBBCDQI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C)=C1C1C=CC=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Topological Polar Surface Area: 0
- XLogP3: 4.6
2-Chloro-2'-fluoro-6-methylbiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002336-1g |
2-Chloro-2'-fluoro-6-methylbiphenyl |
1214380-07-0 | 97% | 1g |
$1445.30 | 2023-09-04 | |
Alichem | A011002336-250mg |
2-Chloro-2'-fluoro-6-methylbiphenyl |
1214380-07-0 | 97% | 250mg |
$480.00 | 2023-09-04 | |
Alichem | A011002336-500mg |
2-Chloro-2'-fluoro-6-methylbiphenyl |
1214380-07-0 | 97% | 500mg |
$847.60 | 2023-09-04 |
2-Chloro-2'-fluoro-6-methylbiphenyl Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on 2-Chloro-2'-fluoro-6-methylbiphenyl
Professional Introduction to 2-Chloro-2'-fluoro-6-methylbiphenyl (CAS No. 1214380-07-0)
2-Chloro-2'-fluoro-6-methylbiphenyl, identified by its Chemical Abstracts Service (CAS) number CAS No. 1214380-07-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative, characterized by its chloro, fluoro, and methyl substituents, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-Chloro-2'-fluoro-6-methylbiphenyl consists of two benzene rings connected at the 2 and 2' positions, with a chlorine atom at the 2-position, a fluorine atom at the 2'-position, and a methyl group at the 6-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications. The presence of both halogen atoms enhances its utility as a building block in cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.
In recent years, 2-Chloro-2'-fluoro-6-methylbiphenyl has been explored for its role in developing novel pharmaceutical agents. Its biphenyl core is a common motif in many drugs due to its ability to interact favorably with biological targets. The fluoro substituent, in particular, is known to improve metabolic stability and binding affinity, making it a desirable feature in drug design. Current research indicates that derivatives of this compound may have applications in treating neurological disorders, cancer, and infectious diseases.
One of the most compelling aspects of 2-Chloro-2'-fluoro-6-methylbiphenyl is its versatility in synthetic chemistry. The chloro and fluoro groups serve as excellent handles for further functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functional groups at specific positions on the biphenyl ring, enabling the creation of complex molecular architectures.
Recent studies have demonstrated the utility of 2-Chloro-2'-fluoro-6-methylbiphenyl in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases. By modifying the structure of this biphenyl derivative, researchers have been able to develop potent inhibitors that target specific kinases involved in cancer progression. For instance, modifications at the 3-position or introduction of additional heterocycles have shown promising results in preclinical studies.
The agrochemical industry has also shown interest in 2-Chloro-2'-fluoro-6-methylbiphenyl due to its potential as a precursor for developing novel pesticides. Its structural features make it a suitable candidate for creating compounds that exhibit herbicidal or insecticidal activity. Researchers are exploring its derivatives as candidates for next-generation agrochemicals that offer improved efficacy while minimizing environmental impact.
In terms of synthetic methodologies, recent advancements have focused on optimizing the preparation of 2-Chloro-2'-fluoro-6-methylbiphenyl. Traditional methods often involve multi-step sequences with moderate yields and require harsh conditions. However, newer approaches leveraging transition metal catalysis and flow chemistry have significantly improved the efficiency and scalability of its synthesis. These innovations not only enhance productivity but also align with green chemistry principles by reducing waste and energy consumption.
The pharmacokinetic properties of compounds derived from CAS No. 1214380-07-0, such as solubility, bioavailability, and metabolic stability, are critical factors in drug development. The fluoro substituent has been shown to enhance lipophilicity and metabolic resistance, which can prolong drug action and reduce dosing frequency. Ongoing research aims to fine-tune these properties through structural modifications to optimize therapeutic outcomes.
Electrochemical methods have emerged as a promising alternative for synthesizing complex organic molecules like 2-Chloro-2'-fluoro-6-methylbiphenyl. Electroorganic reactions offer advantages such as mild conditions, high selectivity, and reduced reliance on hazardous reagents. Studies have demonstrated successful application of electrochemical approaches in constructing biaryl systems like this one, providing new avenues for sustainable synthesis.
The role of computational chemistry in designing molecules derived from CAS No. 1214380-07-0 cannot be overstated. Advanced computational tools enable researchers to predict molecular properties, simulate reaction mechanisms, and identify optimal synthetic routes before conducting experimental work. This approach accelerates discovery by minimizing trial-and-error experimentation and enhances the likelihood of success in developing novel bioactive compounds.
In conclusion, 2-Chloro-2'-fluoro-6-methylbiphenyl (CAS No. 1214380-07-0) represents a versatile and valuable compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features facilitate diverse synthetic transformations, making it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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